4-(2-Methylpyridin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalytic and Diastereoselective Synthesis
The compound's utility in synthetic chemistry is highlighted through its role in catalysis. An effective catalyst system comprising Mg(ClO4)2, bipyridine, and N-methyl morpholine facilitates the direct addition of α-carbonate substituted ketones to aromatic aldehydes. This process yields protected α,β-dihydroxyketones with high synaldol diastereoselectivity, demonstrating the compound's significance in stereoselective synthesis (Willis et al., 2004).
Xanthine Oxidase Inhibition and Anti-inflammatory Agents
Research into non-purine xanthine oxidase inhibitors for gout and inflammatory conditions found two cyclodidepsipeptides related to 4-(2-Methylpyridin-4-yl)morpholine exhibiting excellent inhibitory activity against xanthine oxidase and significant suppression of nuclear factor of κB (NF-κB) activation. These findings support the potential therapeutic applications of morpholine derivatives in treating conditions associated with excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Antimicrobial Applications
A potent M1 selective muscarinic agonist synthesized from 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates its potential in creating effective antimicrobials, including arecoline derivatives. This synthesis, involving bromination of 3-acetylpyridine and cyclization, underscores the applicability of morpholine derivatives in developing new antimicrobial agents (Kumar et al., 2007).
Biodegradable and Non-toxic Ionic Liquids
The synthesis of 4-benzyl-4-methylmorpholinium salts producing morpholinium ionic liquids explores their potential as biodegradable and low-toxicity solvents. These ionic liquids, with varying anions, exhibit moderate or low toxicity and suggest applications in environmentally friendly solvents and in biomass processing (Pernak et al., 2011).
Fluorescent Materials Development
Research on 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and the solid state demonstrates the compound's utility in creating fluorescent materials. These materials, with high fluorescence quantum yields, have applications in optical materials and sensors, showcasing the versatility of morpholine derivatives in materials science (Hagimori et al., 2019).
Safety and Hazards
While specific safety and hazard information for 4-(2-Methylpyridin-4-yl)morpholine is not available, similar compounds have been associated with certain hazards. For example, 4-((6-Bromopyridin-2-yl)methyl)morpholine has been associated with skin and eye irritation, and respiratory system irritation .
properties
IUPAC Name |
4-(2-methylpyridin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAQXSNJXIDHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.